N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzimidazole ring fused with an oxazole ring
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include the benzimidazole group present in this compound, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, depending on their specific structures and functional groups .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor binding, or interfering with protein function . The specific interactions would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the compound’s specific targets and mode of action.
Pharmacokinetics
The solubility, stability, and other physicochemical properties of a compound can influence its pharmacokinetics . For example, the compound’s solubility can affect its absorption and distribution, while its stability can influence its metabolism and excretion .
Result of Action
For example, if the compound inhibits an enzyme involved in a disease process, the result could be a reduction in disease symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves the condensation of o-phenylenediamine with salicylaldehyde to form the benzimidazole core. This intermediate is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation at 400 MHz has been shown to be effective in synthesizing benzimidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various substituted benzimidazole and oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glycosidase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its dual ring structure, which combines the properties of both benzimidazole and oxazole. This duality enhances its binding affinity and specificity towards various biological targets, making it a versatile compound in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-10-16(24-22-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWCOLLFHSLGLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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